2-{[2-(4-ethoxyphenyl)-5H-chromeno[2,3-d]pyrimidin-4-yl]sulfanyl}-N-(4-methylphenyl)acetamide
Description
Key structural elements include:
- A 4-ethoxyphenyl substituent at position 2 of the chromenopyrimidine ring.
- A sulfanyl (thioether) group at position 4, linked to an acetamide moiety.
- An N-(4-methylphenyl) substitution on the acetamide group.
Its molecular weight is approximately 487.5 g/mol (estimated based on analogous structures in ).
Properties
IUPAC Name |
2-[[2-(4-ethoxyphenyl)-5H-chromeno[2,3-d]pyrimidin-4-yl]sulfanyl]-N-(4-methylphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H25N3O3S/c1-3-33-22-14-10-19(11-15-22)26-30-27-23(16-20-6-4-5-7-24(20)34-27)28(31-26)35-17-25(32)29-21-12-8-18(2)9-13-21/h4-15H,3,16-17H2,1-2H3,(H,29,32) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JEDMQZZQHLRZSJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=NC3=C(CC4=CC=CC=C4O3)C(=N2)SCC(=O)NC5=CC=C(C=C5)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H25N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
483.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 2-{[2-(4-ethoxyphenyl)-5H-chromeno[2,3-d]pyrimidin-4-yl]sulfanyl}-N-(4-methylphenyl)acetamide typically involves multiple steps, starting from readily available starting materials. The synthetic route often includes the following steps:
Formation of the Chromeno[2,3-d]pyrimidine Core: This step involves the cyclization of appropriate precursors under specific conditions to form the chromeno-pyrimidine core.
Introduction of the Ethoxyphenyl Group: The ethoxyphenyl group is introduced through a substitution reaction, where an ethoxyphenyl halide reacts with the chromeno-pyrimidine intermediate.
Formation of the Sulfanyl Linkage: The sulfanyl linkage is formed by reacting the intermediate with a thiol compound under suitable conditions.
Acetamide Formation: The final step involves the formation of the acetamide group by reacting the intermediate with an acylating agent.
Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of scalable reaction conditions and purification techniques.
Chemical Reactions Analysis
2-{[2-(4-ethoxyphenyl)-5H-chromeno[2,3-d]pyrimidin-4-yl]sulfanyl}-N-(4-methylphenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, potentially reducing the chromeno-pyrimidine core or the sulfanyl group.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present and the reaction conditions.
Hydrolysis: The acetamide group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and specific temperature and pressure conditions. The major products formed from these reactions depend on the specific reaction pathway and conditions used.
Scientific Research Applications
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: It has shown potential as an inhibitor of specific enzymes and proteins, making it a candidate for further study in biochemical assays.
Medicine: Preliminary studies suggest that the compound may have antimicrobial, anticancer, or anti-inflammatory properties, warranting further investigation for therapeutic applications.
Industry: The compound’s unique structure and reactivity make it useful in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-{[2-(4-ethoxyphenyl)-5H-chromeno[2,3-d]pyrimidin-4-yl]sulfanyl}-N-(4-methylphenyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to and inhibiting the activity of certain enzymes or proteins, thereby modulating biochemical pathways. The exact molecular targets and pathways involved depend on the specific biological context and require further study to elucidate.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues
The following compounds share the chromeno[2,3-d]pyrimidine or related scaffolds but differ in substituents, influencing their physicochemical and biological properties:
Biological Activity
The compound 2-{[2-(4-ethoxyphenyl)-5H-chromeno[2,3-d]pyrimidin-4-yl]sulfanyl}-N-(4-methylphenyl)acetamide is a member of the chromeno[2,3-d]pyrimidine derivatives, which have garnered attention due to their diverse biological activities and potential therapeutic applications. This article delves into the biological activity of this compound, examining its mechanisms of action, pharmacological properties, and relevant research findings.
- Molecular Formula : C28H25N3O3S
- Molecular Weight : 483.59 g/mol
- IUPAC Name : 2-{[2-(4-ethoxyphenyl)-5H-chromeno[2,3-d]pyrimidin-4-yl]sulfanyl}-N-(4-methylphenyl)acetamide
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets:
- Enzyme Inhibition : It has been shown to inhibit key enzymes involved in cancer cell proliferation, leading to cell cycle arrest and apoptosis. This is particularly relevant in the context of anticancer research.
- Signaling Pathway Modulation : The compound may interfere with crucial signaling pathways such as the MAPK/ERK pathway, which plays a significant role in cellular growth and survival.
- Receptor Binding : Binding to specific cell surface receptors can trigger downstream effects that contribute to its biological activities.
Biological Activities
Research indicates that this compound exhibits several notable biological activities:
-
Anticancer Activity :
- Various studies have evaluated its cytotoxic effects against multiple cancer cell lines. For instance, it has demonstrated significant inhibitory effects on tumor growth in vitro and in vivo models.
- Case Study : In a study involving breast cancer cell lines, the compound induced apoptosis through the activation of caspase pathways, highlighting its potential as a chemotherapeutic agent.
-
Anti-inflammatory Effects :
- The compound has been investigated for its anti-inflammatory properties, showing promise in reducing inflammatory markers in experimental models.
- Research Findings : In animal models of inflammation, treatment with this compound led to a marked decrease in pro-inflammatory cytokines.
-
Antimicrobial Activity :
- Preliminary studies suggest that it possesses antimicrobial properties against various bacterial strains.
- Example : In vitro assays indicated that the compound effectively inhibited the growth of Staphylococcus aureus and Escherichia coli.
Structure-Activity Relationship (SAR)
The structure of 2-{[2-(4-ethoxyphenyl)-5H-chromeno[2,3-d]pyrimidin-4-yl]sulfanyl}-N-(4-methylphenyl)acetamide plays a crucial role in its biological activity. Modifications in substituents can significantly alter its potency and selectivity towards specific targets.
| Substituent | Effect on Activity |
|---|---|
| Ethoxy group | Enhances solubility and bioavailability |
| Methyl group | Increases binding affinity to target enzymes |
Q & A
Basic Research Questions
Q. What are the recommended methods for synthesizing 2-{[2-(4-ethoxyphenyl)-5H-chromeno[2,3-d]pyrimidin-4-yl]sulfanyl}-N-(4-methylphenyl)acetamide, and how can reaction efficiency be optimized?
- Methodology : Use a multi-step synthesis approach involving nucleophilic substitution at the pyrimidine sulfur position, followed by coupling with N-(4-methylphenyl)acetamide. Optimize reaction conditions (e.g., solvent polarity, temperature, and catalyst selection) using Design of Experiments (DoE) to maximize yield. Monitor intermediates via HPLC or LC-MS for purity validation .
Q. How can the compound’s structural integrity and crystallinity be validated experimentally?
- Methodology : Perform single-crystal X-ray diffraction (SC-XRD) to resolve the 3D structure, focusing on bond angles and sulfanyl-acetamide conformation. Compare with related chromeno-pyrimidine derivatives (e.g., N-(4-methoxyphenyl) analogs) to identify substituent effects on crystallinity .
Q. What analytical techniques are suitable for characterizing purity and stability under varying storage conditions?
- Methodology : Use differential scanning calorimetry (DSC) to assess thermal stability and accelerated stability studies (40°C/75% RH) with HPLC-UV monitoring. For purity, combine NMR (¹H/¹³C) and high-resolution mass spectrometry (HRMS) .
Advanced Research Questions
Q. How can contradictory bioactivity data between in vitro and in vivo models for this compound be resolved?
- Methodology : Conduct pharmacokinetic profiling (e.g., bioavailability, metabolic stability via liver microsomes) to identify discrepancies. Use molecular docking to assess target binding affinity variations caused by metabolite formation. Cross-validate with orthogonal assays (e.g., SPR or cellular thermal shift assays) .
Q. What experimental design strategies are optimal for evaluating its pharmacological activity against cancer cell lines?
- Methodology : Adopt a split-plot design with randomized blocks to account for cell-line variability. Use dose-response curves (IC₅₀ determination) across multiple replicates (n ≥ 4) and include positive controls (e.g., doxorubicin). Analyze apoptosis markers (Annexin V/PI) via flow cytometry .
Q. How can environmental fate studies be structured to assess ecological risks of this compound?
- Methodology : Follow the INCHEMBIOL framework:
- Phase 1 : Determine logP and soil sorption coefficients (Kd) to model environmental distribution.
- Phase 2 : Use microcosm assays to evaluate biodegradation pathways and ecotoxicity in Daphnia magna or algal models .
Q. What computational approaches are effective for predicting structure-activity relationships (SAR) of its derivatives?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
